2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S2/c1-2-3-9-25-17(27)16-14(8-10-28-16)24-18(25)29-11-15(26)23-13-7-5-4-6-12(13)19(20,21)22/h4-8,10H,2-3,9,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQQITKBNIDBOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method includes the formation of the thieno[3,2-d]pyrimidine core through a Diels-Alder reaction, followed by functionalization to introduce the butyl and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide
- **2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide
- **2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Uniqueness
What sets 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide apart is its trifluoromethyl group, which can enhance its biological activity and stability. This unique feature may contribute to its potential as a therapeutic agent and its versatility in various chemical reactions.
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a novel organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.6 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3S2 |
| Molecular Weight | 443.6 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have shown that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism of action may involve the inhibition of specific kinases and the induction of apoptosis in cancer cells.
- Cytotoxicity : The compound was evaluated for cytotoxic effects on different cell lines. For example, related compounds demonstrated IC50 values ranging from 1.1 µM to 5.0 µM against MCF-7 cells, indicating potent activity .
Enzyme Inhibition
The biological activity of the compound may also be attributed to its ability to inhibit key enzymes involved in inflammatory processes:
- Cyclooxygenase (COX) Inhibition : Similar compounds have been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways. The presence of the trifluoromethyl group enhances binding affinity due to electron-withdrawing effects .
- Lipoxygenase (LOX) Inhibition : The compound's structural features suggest potential inhibition of lipoxygenases, which are involved in the metabolism of arachidonic acid and contribute to inflammatory responses.
Antioxidant Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of thieno[3,2-d]pyrimidine derivatives:
- Study on COX and LOX Inhibition : A study highlighted that compounds similar to the target compound showed moderate inhibition against COX-2 and LOX enzymes . The results suggest that structural modifications can significantly impact enzyme affinity and selectivity.
- Cytotoxicity Assessment : Another research focused on evaluating the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives against cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
